N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide, also known as AEE788, is a novel small molecule inhibitor of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). AEE788 was developed in the late 1990s by Novartis and is used in the treatment of various cancers such as colorectal, non-small cell lung, and pancreatic cancer. The drug is also used to treat glioblastoma and other types of brain tumors. AEE788 has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in clinical trials.
Mechanism of Action
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide works by binding to and inhibiting the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). The drug works by blocking the tyrosine kinase activity of the receptor, which prevents the receptor from binding to its ligands and activating downstream signaling pathways. This inhibition of signaling pathways leads to the inhibition of cell proliferation, angiogenesis, and apoptosis.
Biochemical and Physiological Effects
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. The drug has been found to inhibit the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). This inhibition of the receptor leads to the inhibition of downstream signaling pathways, which results in the inhibition of cell proliferation, angiogenesis, and apoptosis. In addition, N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been found to induce autophagy in cancer cells, which leads to the destruction of the cells.
Advantages and Limitations for Lab Experiments
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several advantages for lab experiments. The drug is relatively easy to synthesize and is stable in solution. In addition, the drug is non-toxic and does not have any major side effects. However, N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is not as effective at inhibiting the growth of cancer cells in vivo as compared to in vitro, which limits its use in clinical trials.
Future Directions
The future directions for N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide include further exploration of its efficacy in clinical trials, development of new methods for synthesizing the drug, and further research into its mechanism of action. In addition, further research into the biochemical and physiological effects of N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide will help to identify potential new uses for the drug. Finally, further exploration of the advantages and limitations of N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide for lab experiments will help to optimize its use in scientific research.
Synthesis Methods
The synthesis of N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a multi-step process that involves the condensation of 3-acetamidophenylacetic acid with 5-ethyl-1,3,4-oxadiazol-2-yl phenoxyacetamide. The reaction is carried out in a solvent of acetonitrile at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of diastereomers, which are then separated by chromatography. The purified product is then recrystallized from a solvent of methanol to obtain the desired compound.
Scientific Research Applications
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been widely studied in scientific research due to its ability to inhibit the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). The drug has been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has also been studied for its ability to inhibit angiogenesis and induce apoptosis in cancer cells. The drug has been found to be effective in the treatment of various cancers such as colorectal, non-small cell lung, and pancreatic cancer.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-19-23-24-20(28-19)14-6-4-9-17(10-14)27-12-18(26)22-16-8-5-7-15(11-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZZZNHNMULJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.